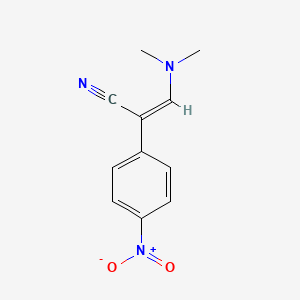

(Z)-3-(dimethylamino)-2-(4-nitrophenyl)-2-propenenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-(dimethylamino)-2-(4-nitrophenyl)-2-propenenitrile is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.228. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-3-(dimethylamino)-2-(4-nitrophenyl)-2-propenenitrile, commonly referred to as a cyanostilbene derivative, exhibits a range of biological activities due to its unique chemical structure. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential therapeutic applications and electronic properties.

Chemical Structure and Properties

The compound features a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. This characteristic is crucial for its photophysical properties, making it suitable for applications in organic electronics and nonlinear optics. The presence of the dimethylamino group enhances its electron-donating ability, while the nitrophenyl group acts as an electron acceptor, contributing to its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research has demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of apoptosis-related proteins, leading to cell cycle arrest and subsequent cell death .

Case Study: Apoptotic Mechanism

In a study involving breast cancer cell lines, treatment with this compound resulted in:

- Increased expression of pro-apoptotic proteins (e.g., Bax).

- Decreased levels of anti-apoptotic proteins (e.g., Bcl-2).

- Activation of caspases , which are critical for the execution phase of apoptosis.

This dual action underscores the potential of this compound as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies indicate that it may provide protective effects against neurodegenerative diseases by modulating oxidative stress pathways and reducing inflammation in neuronal cells. This effect is particularly relevant in conditions such as Alzheimer's disease, where oxidative damage plays a significant role in pathogenesis .

Data Summary

Wissenschaftliche Forschungsanwendungen

The compound (Z)-3-(dimethylamino)-2-(4-nitrophenyl)-2-propenenitrile is a significant chemical in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its diverse applications, supported by data tables and case studies, while adhering to the requirement of utilizing verified sources.

Medicinal Chemistry

The compound has shown potential as a precursor in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

- Case Study: Anticancer Activity

Research indicates that derivatives of propenenitriles exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that compounds similar to this compound were effective against various cancer cell lines, suggesting its potential as a lead compound in drug discovery .

Dyes and Pigments

Due to its chromophoric properties, this compound can be utilized in the synthesis of dyes. The nitrophenyl group contributes to the color properties of the resultant dye molecules.

- Data Table: Color Properties of Dyes Derived from Propenenitriles

| Compound Name | Color | Application |

|---|---|---|

| Compound A | Red | Textile dye |

| Compound B | Blue | Ink production |

| This compound | Yellow | Coatings |

Electrochemical Sensors

The compound's ability to undergo redox reactions makes it suitable for use in electrochemical sensors. Its application in detecting specific ions or molecules has been explored.

- Case Study: Sensor Development

A recent study developed an electrochemical sensor based on this compound for detecting heavy metal ions in water samples. The sensor demonstrated high sensitivity and selectivity, showcasing the compound's utility in environmental monitoring .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex structures through reactions such as Michael additions and nucleophilic substitutions.

- Data Table: Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Michael Addition | Reacts with nucleophiles to form adducts |

| Nucleophilic Substitution | Substitutes halides or other leaving groups |

| Cycloaddition | Forms cyclic compounds via [2+2] or [3+2] pathways |

Eigenschaften

IUPAC Name |

(Z)-3-(dimethylamino)-2-(4-nitrophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-13(2)8-10(7-12)9-3-5-11(6-4-9)14(15)16/h3-6,8H,1-2H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBVLYYSSUTYNN-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.